N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a phenylprop-2-en-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a base, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, hydroxylamines, and various substituted derivatives.
Scientific Research Applications
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Bromophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
- N-[1-(4-Fluorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
- N-[1-(4-Methylphenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine
Uniqueness
N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
61572-25-6 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H12ClNO/c16-14-9-7-13(8-10-14)15(17-18)11-6-12-4-2-1-3-5-12/h1-11,18H |
InChI Key |
UWZGVHNJWDBSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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